Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

Chiral resolution β-hydroxy esters lipase-catalyzed transesterification

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2734776-27-1; molecular formula C13H12F6O3; MW 330.22) is a fluorinated β-hydroxy ester featuring a 3,5-bis(trifluoromethyl)phenyl group at the β-position, an ethyl ester terminus, and a free secondary hydroxyl group that constitutes a stereogenic center. The 3,5-bis(trifluoromethyl)phenyl (3,5-BTMP) moiety is a pharmacologically privileged fragment recognized for conferring high-affinity binding at the neurokinin-1 (NK1) receptor, driving the clinical development of aprepitant and numerous investigational NK1 antagonists.

Molecular Formula C13H12F6O3
Molecular Weight 330.22 g/mol
Cat. No. B13672193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate
Molecular FormulaC13H12F6O3
Molecular Weight330.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C13H12F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,20H,2,6H2,1H3
InChIKeySZPYTHTXTJBCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate: A Structurally Differentiated β-Hydroxy Ester Building Block for Chiral Intermediate Synthesis and Medicinal Chemistry


Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2734776-27-1; molecular formula C13H12F6O3; MW 330.22) is a fluorinated β-hydroxy ester featuring a 3,5-bis(trifluoromethyl)phenyl group at the β-position, an ethyl ester terminus, and a free secondary hydroxyl group that constitutes a stereogenic center . The 3,5-bis(trifluoromethyl)phenyl (3,5-BTMP) moiety is a pharmacologically privileged fragment recognized for conferring high-affinity binding at the neurokinin-1 (NK1) receptor, driving the clinical development of aprepitant and numerous investigational NK1 antagonists [1]. Unlike its fully oxidized ketone precursor (CAS 175278-02-1), its dehydroxylated propanoate analog (CAS 184969-50-4), or its free carboxylic acid counterpart (CAS 1510019-41-6), the target compound uniquely combines three functional handles—fluorinated aryl, β-hydroxyl, and ethyl ester—in a single intermediate, enabling divergent downstream transformations that none of the individual comparators can offer simultaneously .

Why Ethyl 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxypropanoate Cannot Be Replaced by Its Closest Structural Analogs in Chiral Synthesis Workflows


Within the 3-aryl-3-hydroxypropanoate family, compounds differ fundamentally in the aryl substitution pattern, the oxidation state at the β-carbon, and the ester vs. acid functional group—each of which dictates enantioselective enzyme recognition, downstream synthetic accessibility, and physicochemical properties [1]. The target compound bears the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group, which alters both the electrophilicity of the ester carbonyl and the acidity of the β-hydroxyl compared to mono- or non-fluorinated analogs. The free β-hydroxyl enables both oxidative conversion to the ketone and enzymatic kinetic resolution to single enantiomers—options unavailable with the dehydroxylated propanoate (CAS 184969-50-4). Conversely, the ethyl ester provides organic-solvent compatibility and chromatographic tractability that the free carboxylic acid (CAS 1510019-41-6) lacks. The Wei nreb amide analog (CAS 2755719-35-6), while also hydroxyl-functionalized, is biased toward amide coupling and cannot be transesterified or reduced at the ester terminus. These functional-group-dependent divergences make generic interchange of in-class compounds unworkable; procurement must be guided by the specific synthetic sequence for which the intermediate is destined .

Ethyl 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxypropanoate: Quantitative Differentiation Evidence Against Closest Structural Analogs


β-Hydroxyl Stereoinduction: Enantioselective Resolution Capability vs. the Dehydroxylated Propanoate Analog

The target compound possesses a secondary β-hydroxyl group that constitutes a stereogenic center, enabling access to optically enriched enantiomers via enzymatic kinetic resolution—a capability structurally impossible for the dehydroxylated analog ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (CAS 184969-50-4), which lacks the hydroxyl stereocenter entirely. While direct enantioselectivity data for the 3,5-bis(trifluoromethyl)phenyl-substituted substrate have not been published in isolation, the general substrate class of racemic ethyl 3-aryl-3-hydroxypropanoates is well established in lipase-mediated kinetic resolution protocols [1]. Immobilized Pseudomonas fluorescens lipase (PFL) has been specifically applied to the kinetic resolution of racemic ethyl 3-aryl-3-hydroxypropanoates, demonstrating that the β-hydroxyl group is the essential structural determinant for enzymatic recognition and enantiodiscrimination [2]. Enantioselective acylation of ethyl 3-heteroaryl-3-hydroxypropanoates using Candida antarctica lipases A and B further confirms that the 3-hydroxy ester scaffold is a validated substrate class for preparative chiral separation [3]. The absence of the β-hydroxyl in the dehydroxylated analog removes the stereogenic center and eliminates any enantioselective resolution pathway—constituting a binary, function-present vs. function-absent differentiation .

Chiral resolution β-hydroxy esters lipase-catalyzed transesterification

Oxidation State at the β-Carbon: Divergent Synthetic Utility Compared to the 3-Oxo (Ketone) Precursor

The target compound exists at the alcohol oxidation state at the β-carbon, distinguishing it from the corresponding ketone, ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate (CAS 175278-02-1). The hydroxyl group enables direct nucleophilic derivatization (e.g., O-acylation, O-alkylation, Mitsunobu inversion) without requiring a prior reduction step, while the alcohol can be re-oxidized to regenerate the ketone if the oxo oxidation state is needed . Conversely, the ketone analog must undergo a separate enantioselective reduction step to access chiral alcohol intermediates—a transformation that requires catalyst screening and may proceed with variable enantioselectivity depending on the specific aryl substituent [1]. The alcohol thus occupies a strategically central position from which both higher (ketone) and lower (deoxygenated) oxidation states are synthetically accessible [2].

Synthetic intermediate oxidation state divergent transformation β-keto ester

Hydrogen Bond Donor Capacity and logP: Physicochemical Differentiation from the Dehydroxylated Propanoate Analog

The presence of the β-hydroxyl group in the target compound introduces one hydrogen bond donor (HBD) and one additional hydrogen bond acceptor (HBA), yielding HBD = 1 and HBA = 9 (from the ester carbonyl, hydroxyl oxygen, ether oxygen, and six fluorine atoms), compared to HBD = 0 and HBA = 8 for the dehydroxylated analog ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (CAS 184969-50-4) . The hydroxyl group also reduces calculated lipophilicity: the target compound has a computed XLogP of approximately 3.8, whereas the dehydroxylated comparator lacks this polar functionality and is expected to be more lipophilic (estimated ΔlogP of approximately +0.5 to +0.8 log units based on the incremental contribution of an aliphatic -OH group) . These differences directly affect aqueous solubility, chromatographic retention behavior, and membrane permeability—parameters critical for both purification development and biological assay design [1].

Hydrogen bond donor lipophilicity logP physicochemical properties

Ester vs. Free Carboxylic Acid: Organic-Phase Compatibility and Chromatographic Purification Advantage

The target compound is furnished as the ethyl ester (MW 330.22), in contrast to the corresponding free carboxylic acid 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoic acid (CAS 1510019-41-6; MW 302.17) . The ester form offers distinct practical advantages in organic synthesis workflows: it is soluble in common organic solvents (ethyl acetate, dichloromethane, THF) and amenable to normal-phase silica gel chromatography without the peak tailing and irreversible adsorption frequently observed with free carboxylic acids. The ester group also serves as a protected form of the acid, allowing selective transformations at the β-hydroxyl group without competing acid-base reactions or zwitterion formation that can complicate the handling of the free acid . The free acid, while valuable for direct amide coupling, requires aqueous workup or ion-exchange chromatography for purification, adding operational complexity .

Ester prodrug intermediate chromatographic purification organic solvent compatibility carboxylic acid comparison

3-Hydroxy vs. 2-Hydroxy Regioisomer: Structural Identity Verification for Targeted Synthesis

The target compound bears the hydroxyl substituent at the 3-position (β to the ester carbonyl), placing it on the carbon directly attached to the aromatic ring. This is structurally distinct from the 2-hydroxy regioisomer 3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid (CAS 2352949-41-6), in which the hydroxyl is α to the carboxylic acid and the aromatic ring is attached at the 3-position via a methylene bridge . The two regioisomers are constitutional isomers with different connectivity; they produce different downstream products upon oxidation, acylation, or dehydration. Procurement of the incorrect regioisomer leads to synthesis of an unintended compound series .

Regioisomer structural verification procurement accuracy β-hydroxy ester

3,5-Bis(trifluoromethyl)phenyl Pharmacophore Density: Receptor-Binding Context Relative to Mono- and Non-Fluorinated Analogs

The 3,5-bis(trifluoromethyl)phenyl (3,5-BTMP) moiety is a well-characterized pharmacophore that has been identified as optimal for high-affinity NK1 receptor antagonism within multiple structural classes [1]. In a series of morpholine acetal human NK-1 receptor antagonists, the 3,5-bis(trifluoromethyl)phenylethoxy substituent was critical for achieving potent, orally active, long-acting receptor occupancy; structural optimization around this moiety yielded compound 17 (2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine) as a development candidate [2]. While these data are from fully elaborated NK1 antagonist structures rather than the hydroxy ester intermediate itself, they establish that the 3,5-BTMP fragment confers binding affinity that is substantially higher than that of mono-CF₃ or non-fluorinated phenyl analogs within the same scaffold—a class-level inference relevant to the choice of aryl building block for medicinal chemistry campaigns targeting NK1 or related G-protein-coupled receptors [3].

Trifluoromethyl pharmacophore NK1 receptor receptor binding metabolic stability

Ethyl 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxypropanoate: Validated Application Scenarios Based on Structural and Functional Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of NK1 Receptor Antagonist Intermediates

The target compound, as a racemic β-hydroxy ester containing the 3,5-bis(trifluoromethyl)phenyl pharmacophore, is ideally positioned as a starting material for enzymatic kinetic resolution to produce enantiomerically enriched 3-aryl-3-hydroxypropanoate esters. These chiral intermediates map directly onto the structural framework of numerous NK1 receptor antagonists, where the 3,5-BTMP moiety is a critical affinity determinant [1]. Lipase-catalyzed resolution protocols validated for ethyl 3-aryl-3-hydroxypropanoates (using Pseudomonas fluorescens or Candida antarctica lipases) can be applied to access either enantiomer for downstream elaboration [2]. This workflow is not accessible from the dehydroxylated propanoate analog (CAS 184969-50-4), which lacks the stereogenic center, nor from the ketone precursor (CAS 175278-02-1), which requires a separate asymmetric reduction step .

Divergent Intermediate for Parallel Medicinal Chemistry Library Synthesis

The coexistence of the β-hydroxyl and ethyl ester functional groups in the target compound supports divergent derivatization strategies: the hydroxyl can be O-alkylated, O-acylated, oxidized to the ketone, or converted to a leaving group for nucleophilic displacement, while the ester can be hydrolyzed to the acid, reduced to the primary alcohol, or converted to the Weinreb amide for ketone synthesis . This orthogonal reactivity is absent in the Weinreb amide analog (CAS 2755719-35-6) and the free carboxylic acid (CAS 1510019-41-6), each of which constrains the synthetic path to a narrower set of transformations. Procurement of the target compound thus maximizes the number of distinct analogs that can be generated from a single intermediate in library synthesis campaigns .

Pre-Validated Intermediate for NK1-Targeted Probe and Tool Compound Development

The 3,5-bis(trifluoromethyl)phenyl group is present in aprepitant, L-732,138 (IC₅₀ = 2.3 nM at NK1), and multiple clinical-stage NK1 antagonists, establishing it as a privileged fragment for NK1 receptor engagement . The target compound, carrying this fragment pre-installed, enables medicinal chemists to construct focused probe molecule libraries around the β-hydroxy ester scaffold without requiring de novo installation of the bis(trifluoromethyl)phenyl group. BindingDB data confirm that elaborated structures containing the 3,5-BTMP moiety achieve NK1 Ki values as low as 0.37 nM, providing a quantitative benchmark for the potency potential of compounds derived from this intermediate [3].

Process Chemistry Intermediate with Defined Purity and Physical Form Specifications

The target compound is commercially available at ≥95% purity (as specified by AKSci and Fujifilm Wako) with a defined CAS registry number (2734776-27-1) and molecular identity confirmed by multiple independent suppliers . This level of documentation supports its use in regulated synthesis environments where intermediate identity and purity must be traceable. The product is classified as non-hazardous for DOT/IATA transport, and long-term storage at room temperature (per AKSci) or frozen (per Fujifilm Wako) is specified, providing clear handling guidelines that may not be equally well-documented for less commercially established analogs .

Quote Request

Request a Quote for Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.